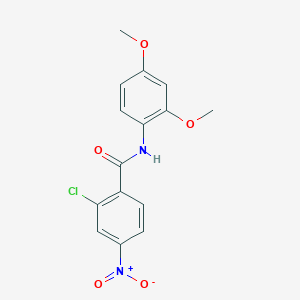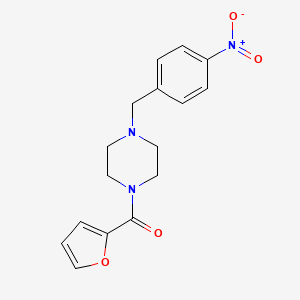![molecular formula C16H12F3N3O B5512901 4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)
4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol is a useful research compound. Its molecular formula is C16H12F3N3O and its molecular weight is 319.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.09324650 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on quinazolinone derivatives and related compounds shows a broad interest in their facile synthesis and potential for further functionalization. For example, the synthesis of 3-substituted 2-quinazolinones demonstrates their potential as T-type calcium channel antagonists and as catalysts in the form of N-heterocyclic olefins. These compounds are prepared via simple reactions, highlighting the interest in developing novel compounds with enhanced properties (Sbei et al., 2018).
Antioxidant and Cytotoxic Activity
The derivatization of quinazolin-4(3H)-one with polyphenolic compounds has been studied for its antioxidant and cytotoxic activities. These hybrid molecules display significant therapeutic potential, indicating the importance of structural modification in enhancing biological activity. The addition of phenolic groups significantly influences antioxidant properties, demonstrating the role of chemical modification in developing new therapeutic agents (Pele et al., 2022).
Sensing Applications
The development of sensors based on quinoline and quinazoline derivatives for detecting metal ions like Zn2+ showcases the utility of these compounds in environmental and analytical chemistry. For instance, compounds based on the quinoline platform have been synthesized for high selectivity and sensitivity in fluorescence enhancement upon Zn2+ binding, indicating their potential as effective sensors (Zhou et al., 2010).
Antitumor and Antiviral Activities
Quinazolinone derivatives have been evaluated for their antitumor and antiviral activities, highlighting the significance of structural variation on biological efficacy. For example, the synthesis and evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment demonstrate the potential of these compounds in cancer therapy (Le et al., 2020). Similarly, fluorine-containing 4-arylaminoquinazolines exhibit promising antiviral activities, underscoring the exploration of quinazolinone derivatives in search of new active substances (Lipunova et al., 2012).
Eigenschaften
IUPAC Name |
4-methyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c1-9-6-7-13(23)12(8-9)20-14-10-4-2-3-5-11(10)21-15(22-14)16(17,18)19/h2-8,23H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQPWUNZDNWVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5512841.png)

![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)




![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)
![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)
![3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5512923.png)

